molecular formula C28H36O8 B211272 tigloylgomisin H CAS No. 66069-55-4

tigloylgomisin H

Cat. No. B211272
CAS RN: 66069-55-4
M. Wt: 500.6 g/mol
InChI Key: ZSAUXCVJDYCLRS-QEEHVONISA-N
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Description

Tigloylgomisin H is a lignan isolated from the fruits of Schisandra chinensis . It can induce quinone reductase (QR) activity in Hepa1c1c7 mouse hepatocarcinoma cells . It functions as a monofunctional inducer that specifically upregulates phase II enzymes through the Nrf2-ARE pathway . This makes it a potential liver cancer prevention agent .


Molecular Structure Analysis

The molecular structure of Tigloylgomisin H is complex. Its molecular formula is C28H36O8 . The NMR data reported in the literature for angeloyl gomisin H were shown to be incorrect . The correct structure was identified based on detailed analysis of the 1D and 2D NMR data, especially from HMBC and NOESY experiments .


Physical And Chemical Properties Analysis

Tigloylgomisin H is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 500.59 .

Scientific Research Applications

  • Cancer Prevention through Phase II Detoxification Enzyme Induction : Tigloylgomisin H has been found to significantly induce the activity of quinone reductase (QR), a phase II detoxification enzyme, in Hepa1c1c7 mouse hepatocarcinoma cells. This induction is believed to play a crucial role in cancer prevention. TGH activates gene expression mediated by the antioxidant response element (ARE) through the nuclear accumulation of Nrf2, suggesting its potential as a liver cancer prevention agent (Lee et al., 2009).

  • Cytotoxic Activity Evaluation : Tigloylgomisin H has been isolated and evaluated for its cytotoxic activities toward various cancer cell lines. This evaluation is crucial to understand its potential therapeutic applications in cancer treatment. The study conducted by Šmejkal et al. (2010) includes a comprehensive analysis of the cytotoxic effects of various lignans, including TGH, on different cancer cell lines, highlighting its potential as a therapeutic agent (Šmejkal et al., 2010).

  • Antiproliferative Effects on Cancer Cell Lines : A study by Suh et al. (2014) identified tigloylgomisin H among other compounds isolated from Schisandra chinensis. They tested these compounds for their in vitro cytotoxic activities against various cancer cell lines, including human leukemia, cervical carcinoma, and breast cancer cells. Some of these compounds exhibited strong cytotoxic effects, indicating the potential of TGH in cancer treatment (Suh et al., 2014).

Safety And Hazards

The safety data sheet suggests ensuring adequate ventilation and using personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing when handling Tigloylgomisin H . It also recommends using a suitable respirator .

Future Directions

Tigloylgomisin H has potential as a liver cancer prevention agent . Future research could focus on further exploring its potential in this area. Additionally, the effects of different extraction methods on the components of Schisandra chinensis, including Tigloylgomisin H, could be investigated .

properties

IUPAC Name

[(9S,10S)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10+/t16-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAUXCVJDYCLRS-QEEHVONISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@@H]([C@@](CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tigloylgomisin H

CAS RN

66069-55-4
Record name Tigloylgomisin H
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066069554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIGLOYLGOMISIN H
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563Q173U7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
Y IKEYA, H TAGUCHI, I YOSIOKA - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
Three new lignans named angeloylgomisin H (I), tigloylgomisin H (II) and benzoylgomisin H (III), which possess dibenzocyclooctadiene skeleton, have been isolated from the fruits of …
Number of citations: 35 www.jstage.jst.go.jp
P Shi, Q He, Y Zhang, H Qu, Y Cheng - Phytochemical Analysis, 2009 - Wiley Online Library
… The fragmentation patterns of angeloylgomisin H, tigloylgomisin H, benzoylgomisin H and gomisin D were supported by high-resolution mass spectrometric analysis of some …
WS Suh, SY Park, BS Min, SH Kim… - Korean Journal of …, 2014 - koreascience.kr
… D, (8) methylgomisin O, (9) angeloylgomisin O, (10) (−)-gomisin L2, (11) schisandronic acid, (12) (−)-gomisin L1, (13) (+)gomisin K3, (14) gomisin J, and (15) tigloylgomisin H. Notably, …
Number of citations: 19 koreascience.kr
HJ Lee, CY Kim - Food Chemistry, 2010 - Elsevier
… A rapid HPLC-DAD method was described for simultaneous determination of nine lignans, including schisandrol A, gomisin J, schisandrol B, tigloylgomisin H, angeloylgomisin H, …
Number of citations: 84 www.sciencedirect.com
HJ Sohn, JY Bock, SO Baik, YH Kim - Applied Biological Chemistry, 1989 - koreascience.kr
… angeloylgomisin H and tigloylgomisin H which were isolated … A, angeloyigomisin H and tigloylgomisin H. The contents of … H, deoxyschizandrin and tigloylgomisin H were 0.5-1. 6mg/g. …
Number of citations: 22 koreascience.kr
SB Lee, CY Kim, HJ Lee, JH Yun, CW Nho - Planta medica, 2009 - thieme-connect.com
… Tigloylgomisin H (TGH) and angeloylgomisin H (AGH) significantly induced QR activity and exhibited a relatively high chemoprevention index (CI)(10.80 and 4.59, respectively) as …
Number of citations: 63 www.thieme-connect.com
HJ Sohn, JY Bock - Applied Biological Chemistry, 1989 - koreascience.kr
… N, Schizandrin, WuWeizisul C, gomisin A 및 angelOygOmisin H의 peak 면적은 위에서 동정한 11종의 Iignan정 분 총 peak 면적의 93.4%를 차지하였으며, gomisin J, tigloylgomisin H, …
Number of citations: 13 koreascience.kr
WS Park, KA Koo, JY Bae, HJ Kim, DM Kang, JM Kwon… - Plants, 2021 - mdpi.com
… Tigloylgomisin H (3) was not detected in the pulp. … ): 11.4 for schisandrol A, 12.9 for schisandrol B, 13.5 for tigloylgomisin H, 14.1 for angeloylgomisin H, 21.1 for schisandrin A, 24.4 for …
Number of citations: 8 www.mdpi.com
WD Zhang, Q Wang, Y Wang, XJ Wang… - Journal of separation …, 2012 - Wiley Online Library
… simultaneous qualitative and quantitative analysis of 15 lignans, including schizandrin A , B , and C ; schizandrol A and B ; gomisin B , C , D , E , G , H , J , and N ; tigloylgomisin H ; and …
WS Park, KA Koo, JY Bae, HJ Kim, DM Kang… - Isolation and Analysis …, 2021 - mdpi.com
… Tigloylgomisin H (3) was not detected in the pulp. … ): 11.4 for schisandrol A, 12.9 for schisandrol B, 13.5 for tigloylgomisin H, 14.1 for angeloylgomisin H, 21.1 for schisandrin A, 24.4 for …
Number of citations: 2 www.mdpi.com

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